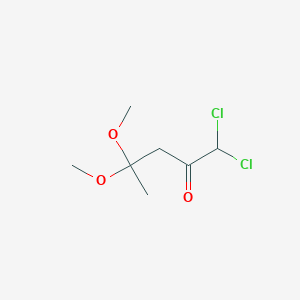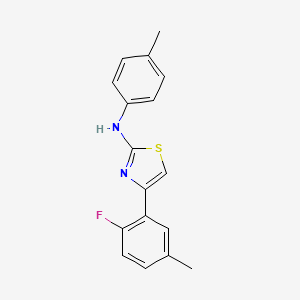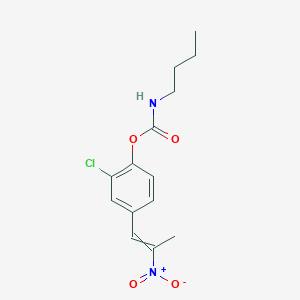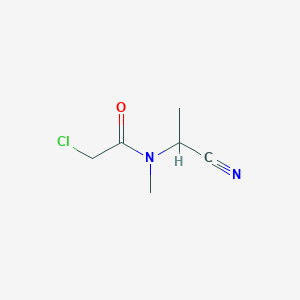
2,4,4,5,5,7-Hexamethylocta-2,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4,5,5,7-Hexamethylocta-2,6-diene is a hydrocarbon compound characterized by its unique structure, which includes multiple methyl groups and double bonds. This compound falls under the category of conjugated dienes, which are known for their stability and reactivity due to the delocalization of π-electrons.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,5,5,7-Hexamethylocta-2,6-diene typically involves the use of specific starting materials and reaction conditions. One common method is the alkylation of a suitable diene precursor with methyl groups under controlled conditions. The reaction may involve catalysts such as palladium or nickel to facilitate the addition of methyl groups to the diene structure .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure and high-temperature conditions can optimize the reaction rates and product formation. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4,5,5,7-Hexamethylocta-2,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds to form saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the double bonds, where halogens or other electrophiles add to the diene structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) and other electrophiles under controlled conditions.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
2,4,4,5,5,7-Hexamethylocta-2,6-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4,4,5,5,7-Hexamethylocta-2,6-diene involves its interaction with molecular targets through its conjugated diene structure. The delocalized π-electrons facilitate reactions with electrophiles and nucleophiles, leading to the formation of various products. The compound’s reactivity is influenced by the stability of the intermediate carbocations and the resonance structures formed during the reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Hexadiene: A simpler conjugated diene with fewer methyl groups.
2,5-Dimethyl-2,4-hexadiene: Another methyl-substituted diene with a different substitution pattern.
Uniqueness
2,4,4,5,5,7-Hexamethylocta-2,6-diene is unique due to its high degree of methyl substitution, which enhances its stability and reactivity compared to less substituted dienes. This makes it a valuable compound in various chemical and industrial applications .
Propriétés
Numéro CAS |
61499-92-1 |
|---|---|
Formule moléculaire |
C14H26 |
Poids moléculaire |
194.36 g/mol |
Nom IUPAC |
2,4,4,5,5,7-hexamethylocta-2,6-diene |
InChI |
InChI=1S/C14H26/c1-11(2)9-13(5,6)14(7,8)10-12(3)4/h9-10H,1-8H3 |
Clé InChI |
DVAKBDFNKDFVBV-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(C)(C)C(C)(C)C=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)


![Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14592361.png)


![Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]-](/img/structure/B14592372.png)

![3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14592380.png)
![3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid](/img/structure/B14592385.png)
![Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-](/img/structure/B14592389.png)


